
2-Amino-4-phenoxy-6-chloropyrimidine
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Overview
Description
2-Amino-4-phenoxy-6-chloropyrimidine is a chemical compound with the molecular formula C10H8ClN3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for 2-Amino-4-phenoxy-6-chloropyrimidine may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenoxy-6-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-4-phenoxy-6-chloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agriculture: The compound is explored for its potential use as a fungicide and herbicide.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenoxy-6-chloropyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-phenoxy-6-chloropyrimidine include other pyrimidine derivatives such as:
- 4-Chloro-6-methylpyrimidin-2-amine
- 4-Chloro-6-phenylpyrimidin-2-amine
- 4-Chloro-6-ethoxypyrimidin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the phenoxy group at the 6-position can enhance its binding affinity to certain biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
100763-71-1 |
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Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-6-phenoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
WCDHWNAYCBWKKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonyms |
2-amino-4-phenoxy-6-chloropyrimidine |
Origin of Product |
United States |
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